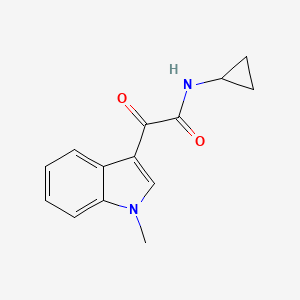![molecular formula C20H25N3OS B4420990 N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE](/img/structure/B4420990.png)
N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE
概要
説明
N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique adamantyl group and a pyridylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyridyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyridylsulfanyl moiety can be synthesized via a nucleophilic substitution reaction. The final coupling of these intermediates is achieved through an amide bond formation under mild conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, especially at the positions ortho to the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N1-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridylsulfanyl moiety can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- N-(3,5-dimethyl-1-adamantyl)acetamide
- (1E)-1-(1-ADAMANTYL)ETHANONE THIOSEMICARBAZONE
- 3-(1-ADAMANTYL)-N’-(1-(4-AMINOPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N~1~-(1-ADAMANTYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE is unique due to its combination of an adamantyl group and a pyridylsulfanyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(1-adamantyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-12-3-13(2)22-19(17(12)10-21)25-11-18(24)23-20-7-14-4-15(8-20)6-16(5-14)9-20/h3,14-16H,4-9,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAUUCKKLAODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


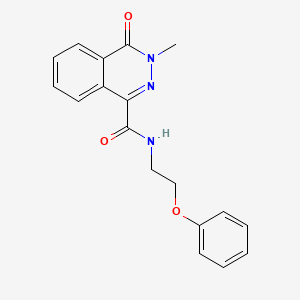
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420914.png)
![1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4420915.png)
![3-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)pyridine](/img/structure/B4420916.png)
![3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4420936.png)
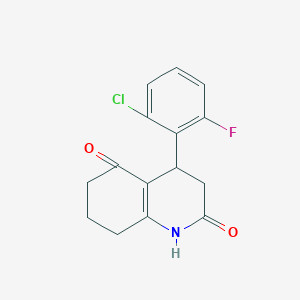
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)
![[1-(2-{[1-(2-chlorophenyl)piperidin-4-yl]amino}ethyl)piperidin-3-yl]methanol](/img/structure/B4420949.png)
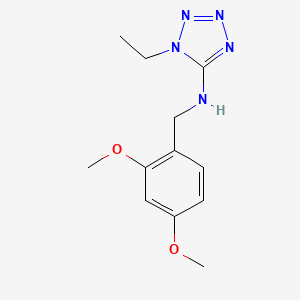
![N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4420954.png)
![N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B4420965.png)
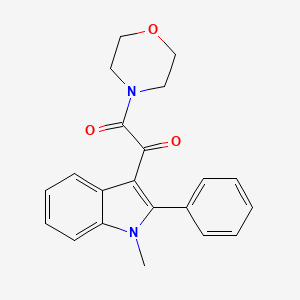
![1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4421003.png)
